molecular formula C6H2BrClF2 B1524273 2-Bromo-4-chloro-1,3-difluorobenzene CAS No. 229180-34-1

2-Bromo-4-chloro-1,3-difluorobenzene

Cat. No.: B1524273
CAS No.: 229180-34-1
M. Wt: 227.43 g/mol
InChI Key: STPUUBCHYCYFBQ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1,3-difluorobenzene is an organic compound with the molecular formula C6H2BrClF2. It is a halogenated derivative of benzene, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity .

Preparation Methods

The synthesis of 2-Bromo-4-chloro-1,3-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-chloro-2,6-difluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Bromo-4-chloro-1,3-difluorobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 2-Bromo-4-chloro-1,3-difluorobenzene exerts its effects is primarily through its reactivity in chemical reactions. The presence of multiple halogen atoms on the benzene ring makes it a versatile intermediate for various synthetic transformations. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Properties

IUPAC Name

3-bromo-1-chloro-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2/c7-5-4(9)2-1-3(8)6(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPUUBCHYCYFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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